molecular formula C7H8BN3O2 B2756827 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid CAS No. 2377606-51-2

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid

Cat. No. B2756827
CAS RN: 2377606-51-2
M. Wt: 176.97
InChI Key: ZFTLPSBOTHIMLH-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid (MTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. MTB is a boronic acid derivative that contains a triazole ring and a pyridine ring. This compound has been extensively studied for its unique properties, including its ability to act as a ligand for metal ions and its potential as a drug candidate.

Scientific Research Applications

Synthesis and Fluorescence

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid and related compounds have been synthesized through Suzuki cross-coupling reactions, yielding compounds with significant fluorescence properties. This synthesis route demonstrates the potential of these compounds for applications in fluorescent materials and bioimaging, due to their high quantum yields, especially in certain derivatives (Abarca et al., 2006).

Molecular Docking and Antimicrobial Activity

Research into derivatives of triazolopyridine, including those structurally related to this compound, has shown promising results in molecular docking studies and in vitro screenings for antimicrobial and antioxidant activities. These compounds display moderate to good binding energies with target proteins, indicating potential for therapeutic applications (Flefel et al., 2018).

Metal-Free Synthesis of Triazolopyridines

An innovative approach for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the rapid and efficient construction of the triazolopyridine skeleton without the need for metal catalysts, highlighting a valuable strategy for developing pharmaceuticals and research tools (Zheng et al., 2014).

Antagonistic Properties on P2X7 Receptors

Compounds based on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine, similar in structure to this compound, have been identified as potent and selective antagonists of the P2X7 receptor. This discovery is significant for developing treatments targeting conditions mediated by this receptor, such as inflammatory diseases and pain (Letavic et al., 2017).

Antibacterial Activity

Research into 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives has shown significant in vitro antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. These findings suggest the potential of triazolopyridine derivatives for developing new antibacterial agents (Xiao et al., 2013).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Mode of Action

Similar compounds have been synthesized using a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence pathways related to cardiovascular function, glucose metabolism, and cell proliferation.

Result of Action

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence various cellular processes, including cell proliferation, glucose metabolism, and cardiovascular function.

properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-5-2-3-6-9-7(8(12)13)10-11(6)4-5/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTLPSBOTHIMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN2C=C(C=CC2=N1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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